molecular formula C20H25NO3 B276622 N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine

N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine

カタログ番号 B276622
分子量: 327.4 g/mol
InChIキー: AHSCVGPJVKLGCZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine, also known as BDB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDB is a derivative of amphetamine and belongs to the class of psychoactive substances known as entactogens.

作用機序

The exact mechanism of action of N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine is not fully understood, but it is believed to act by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine is also believed to act as a monoamine oxidase inhibitor (MAOI), which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine has been found to have various biochemical and physiological effects. N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a crucial role in mood regulation, cognition, and behavior. N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

実験室実験の利点と制限

One of the advantages of using N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine in lab experiments is its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine has been shown to have antidepressant and anxiolytic effects in animal models and has also been found to enhance cognitive function. N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine in lab experiments is its potential for abuse and misuse, which can lead to adverse effects.

将来の方向性

There are several future directions for the research on N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine. One of the future directions is to study the potential therapeutic applications of N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine in humans. Further studies are needed to determine the safety and efficacy of N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine in humans. Another future direction is to study the potential use of N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine as an anti-cancer agent. N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine has been shown to have anti-cancer properties in animal models, and further studies are needed to determine its potential as a cancer treatment. Additionally, further studies are needed to determine the long-term effects of N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine use on the brain and body.

合成法

The synthesis of N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine involves the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with N-butylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with 4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl chloride to obtain N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine.

科学的研究の応用

N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine has been studied extensively for its potential therapeutic applications in various fields such as psychiatry, neurology, and oncology. N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine has been shown to have antidepressant and anxiolytic effects in animal models and has also been found to enhance cognitive function. N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-butyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amine has also been studied for its potential use as an anti-cancer agent.

特性

分子式

C20H25NO3

分子量

327.4 g/mol

IUPAC名

N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]butan-1-amine

InChI

InChI=1S/C20H25NO3/c1-2-3-10-21-14-16-4-7-18(8-5-16)24-15-17-6-9-19-20(13-17)23-12-11-22-19/h4-9,13,21H,2-3,10-12,14-15H2,1H3

InChIキー

AHSCVGPJVKLGCZ-UHFFFAOYSA-N

SMILES

CCCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3

正規SMILES

CCCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。